molecular formula C17H20F5N3O6 B605859 Azido-PEG4-PFP ester CAS No. 1353012-00-6

Azido-PEG4-PFP ester

Cat. No. B605859
CAS RN: 1353012-00-6
M. Wt: 457.35
InChI Key: QSIFGTAWLLFXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG4-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent .


Synthesis Analysis

Azido-PEG4-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent .


Molecular Structure Analysis

The molecular formula of Azido-PEG4-PFP ester is C17H20F5N3O6 . The molecular weight is 457.3 g/mol . The InChI is 1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2 .


Chemical Reactions Analysis

The azide group in Azido-PEG4-PFP ester can participate in Click Chemistry reactions with alkynes, DBCO and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG4-PFP ester is 457.3 g/mol . The XLogP3-AA is 2.4 . The Hydrogen Bond Donor Count is 0 . The Hydrogen Bond Acceptor Count is 13 . The Rotatable Bond Count is 17 . The Exact Mass is 457.12722618 g/mol . The Monoisotopic Mass is 457.12722618 g/mol . The Topological Polar Surface Area is 77.6 Ų . The Heavy Atom Count is 31 . The Formal Charge is 0 .

Scientific Research Applications

Proteomics Research

Azido-PEG4-PFP ester is used in proteomics research . The compound’s unique properties make it a valuable tool in the study of proteins, their functions, and their interactions.

Biochemical Labeling

The compound is used for biochemical labeling . The PFP ester group in the compound is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Click Chemistry

Azido-PEG4-PFP ester is used in Click Chemistry . The azide group in the compound enables this type of chemistry, which is a popular method for bioconjugation, the process of joining two biomolecules together.

Drug Delivery

The compound is used in drug delivery systems . The hydrophilic PEG spacer in the compound increases its water solubility, making it a useful component in the design of drug delivery systems.

Biomolecule Modification

Azido-PEG4-PFP ester is used for the modification and functionalization of biomolecules , such as peptides and proteins . This allows for the creation of custom biomolecules with desired properties.

Conjugation to Various Substances

The azido group in the compound allows for further conjugation or attachment to various drugs, biomaterials, or surfaces . This makes Azido-PEG4-PFP ester a versatile tool in biomedical research and development.

Mechanism of Action

Target of Action

Azido-PEG4-PFP ester is primarily used as a linker for bio-conjugation . Its primary targets are molecules with alkyne, BCN, or DBCO groups . It can also be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The azide group in Azido-PEG4-PFP ester readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

Azido-PEG4-PFP ester is involved in the process of bio-conjugation, where it forms a stable triazole linkage with target molecules . This process is part of the broader field of Click Chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Azido-PEG4-PFP ester is the formation of a stable triazole linkage with the target molecule . This allows for the modification and functionalization of biomolecules, such as peptides and proteins .

Action Environment

The action of Azido-PEG4-PFP ester is influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media . The compound is typically stored at -20°C , suggesting that low temperatures may be necessary for its stability. It is shipped at ambient temperature , indicating that it may be stable under a range of conditions.

Safety and Hazards

Azido-PEG4-PFP ester is for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

Azido-PEG4-PFP ester is a versatile chemical compound widely used in the biomedicine field . This ester derivative is utilized for the modification and functionalization of biomolecules, such as peptides and proteins . Its azido group allows for further conjugation or attachment to various drugs, biomaterials, or surfaces .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFGTAWLLFXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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